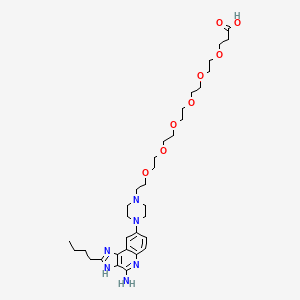

TLR7/8 agonist 4 hydroxy-PEG6-acid

Description

The Role of Pattern Recognition Receptors in Innate Immunity

The innate immune system is equipped with a sophisticated surveillance system composed of pattern recognition receptors (PRRs). nih.gov These receptors are germline-encoded and play a pivotal role in detecting threats by recognizing conserved molecular structures known as pathogen-associated molecular patterns (PAMPs), which are found on microorganisms, and damage-associated molecular patterns (DAMPs), which are released from damaged or dying cells. Toll-like receptors (TLRs) are a major class of PRRs. nih.gov Upon recognition of these patterns, PRRs trigger signaling cascades that lead to the production of inflammatory cytokines and chemokines, and the activation of immune cells, thereby initiating a rapid and robust immune response. mdpi.commusechem.com

Overview of Endosomal Toll-Like Receptors (TLR7 and TLR8) and Ligand Recognition

Among the various TLRs, TLR7 and TLR8 are of particular interest in immunotherapy. nih.govresearchgate.net These receptors are located within the endosomes of immune cells, such as dendritic cells (DCs), macrophages, and B cells. oup.comfrontiersin.org Their primary function is to recognize single-stranded RNA (ssRNA), a common component of viruses. nih.govoup.comnih.gov This recognition is a key mechanism for detecting viral infections and initiating an antiviral response.

The activation of TLR7 and TLR8 occurs when ssRNA ligands bind to the receptors within the endosomal compartment. oup.comnih.govbiorxiv.org This binding event initiates a conformational change in the receptor, leading to the recruitment of adaptor proteins, primarily MyD88. nih.govnih.govyoutube.com The MyD88-dependent signaling pathway ultimately results in the activation of transcription factors, such as NF-κB and interferon regulatory factors (IRFs), which drive the expression of a wide array of immune-stimulatory molecules. mdpi.comnih.govyoutube.com

Therapeutic Potential of TLR7/8 Agonism in Preclinical Immunomodulation

The ability of TLR7/8 agonists to potently activate the innate immune system has made them attractive candidates for therapeutic development. nih.govresearchgate.net Preclinical studies have demonstrated that activation of TLR7 and TLR8 can lead to a variety of beneficial immunomodulatory effects. nih.govmusechem.com These include the maturation and activation of antigen-presenting cells (APCs) like dendritic cells, the production of pro-inflammatory cytokines such as TNF-α and IL-12, and the enhancement of natural killer (NK) cell and cytotoxic T lymphocyte (CTL) activity. nih.govmdpi.com This broad-spectrum immune activation can be harnessed to fight diseases like cancer and chronic infections. nih.govresearchgate.net For instance, by stimulating a potent anti-tumor immune response, TLR7/8 agonists can help to overcome the immunosuppressive tumor microenvironment. nih.govmusechem.com

Academic Context of 4-Hydroxy-PEG6-Acid as a Research Compound and its Role as a Drug-Linker Conjugate for Antibody-Drug Conjugates (ADCs)

Within the landscape of TLR7/8 agonist research, specific molecules are synthesized and studied for their unique properties. "TLR7/8 agonist 4-hydroxy-PEG6-acid" is one such compound that has garnered attention in the academic and preclinical research setting. medchemexpress.comimmunomart.commedchemexpress.comglpbio.combiocat.commedchemexpress.commedchemexpress.com This compound is a potent agonist of both TLR7 and TLR8. medchemexpress.com

A crucial aspect of this compound is its design as a drug-linker conjugate for use in Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.commedchemexpress.com ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic or immunomodulatory potential of a potent small molecule payload. rsc.orgnih.govresearchgate.netnih.gov In this context, the "4-hydroxy-PEG6-acid" portion of the molecule acts as a linker. medchemexpress.commedchemexpress.commedchemexpress.com

The polyethylene (B3416737) glycol (PEG) component of the linker serves several important functions. PEG is a hydrophilic and biocompatible polymer that can improve the solubility and pharmacokinetic properties of the ADC. rsc.orgnih.govlabinsights.nl The "acid" functional group on the linker allows for its covalent attachment to the antibody, while the "hydroxy" group can be used for further modifications. medkoo.combiochempeg.combroadpharm.com By incorporating the TLR7/8 agonist into an ADC, it is possible to deliver the immune-stimulating payload directly to tumor cells or other target cells that express the antigen recognized by the antibody. This targeted delivery approach aims to maximize the therapeutic effect at the desired site while minimizing systemic side effects. nih.gov

Detailed Research Findings

The following tables provide a summary of the chemical properties of the components of TLR7/8 agonist 4-hydroxy-PEG6-acid and a conceptual overview of its application in ADCs based on available research.

Table 1: Chemical Properties of Hydroxy-PEG6-Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H30O9 | medkoo.combiochempeg.comnih.gov |

| Molecular Weight | 354.39 g/mol | nih.gov |

| IUPAC Name | 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | nih.gov |

| CAS Number | 1347750-85-9 | medkoo.combiochempeg.comnih.gov |

Table 2: Conceptual Application of TLR7/8 Agonist 4-hydroxy-PEG6-acid in ADCs

| Component | Function | Reference |

|---|---|---|

| TLR7/8 Agonist (Payload) | Activates innate immune cells (e.g., macrophages, dendritic cells) to induce an anti-tumor response. | medchemexpress.com |

| 4-hydroxy-PEG6-acid (Linker) | Connects the TLR7/8 agonist to the antibody; the PEG component enhances solubility and stability. | medchemexpress.commedchemexpress.commedchemexpress.com |

| Monoclonal Antibody (Targeting Moiety) | Directs the ADC to specific cells (e.g., cancer cells) that express the target antigen. | rsc.orgnih.gov |

Properties

Molecular Formula |

C33H52N6O8 |

|---|---|

Molecular Weight |

660.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C33H52N6O8/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41) |

InChI Key |

LVMCECBSCGTIKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N |

Origin of Product |

United States |

Preclinical Research Applications and Disease Model Studies for Tlr7/8 Agonists, Including 4 Hydroxy Peg6 Acid Conjugates

Research in Infectious Disease Models

The foundational role of TLR7 and TLR8 in recognizing single-stranded viral RNA has made their agonists a logical focus for infectious disease research. oup.com This research has expanded to include bacterial and parasitic infections, leveraging the agonists' ability to broadly stimulate innate and adaptive immunity.

The development of synthetic TLR7/8 agonists was initially driven by their antiviral potential. nih.gov The mechanism mimics the natural immune response to viral pathogens, where TLR7 and TLR8 detect viral RNA within endosomes, leading to the production of Type I interferons (IFNs) and other cytokines that establish an antiviral state. oup.comnih.gov

Preclinical research has demonstrated the efficacy of this approach. For instance, a single intranasal dose of a mixed TLR7/8 agonist was shown to significantly reduce nasal viral titers in a rat model of influenza when administered either before or shortly after challenge. oup.com This protective effect was correlated with the induction of Type I IFN. oup.com Similarly, studies in a guinea pig model of herpes simplex virus (HSV) showed the efficacy of topical TLR7/8 agonists, which ultimately led to the clinical approval of imiquimod (B1671794) for viral skin conditions. nih.govnih.gov

Conjugation strategies, such as those involving polyethylene (B3416737) glycol (PEG) linkers, are being explored to improve the pharmacokinetic properties of these agonists for systemic viral diseases. Research into a Poly(Ethylene Glycol)-Poly(Lactic Acid) TLR7 agonist conjugate for Hepatitis B has shown its potential to increase T-cell activity, boost cytokine production, and enhance the function of natural killer (NK) cells. dtu.dk In the context of HIV, novel TLR7/8 agonists have been shown to activate latent HIV-1 reservoirs in cell lines and in patient-derived peripheral blood mononuclear cells (PBMCs), while also enhancing T-cell and NK cell activity. frontiersin.org This dual function of reversing latency and boosting immune effector cells highlights a key strategy for potential viral eradication. frontiersin.org

The application of TLR7/8 agonists is also being investigated for bacterial infections, primarily through their ability to serve as potent vaccine adjuvants and to induce a state of heightened innate immune readiness, sometimes referred to as "trained immunity". nih.govfrontiersin.org Preclinical studies have shown that vaccine formulations incorporating TLR7/8 agonists can effectively activate neonatal and adult dendritic cells, suggesting their potential to improve immunization strategies against bacterial pathogens. nih.gov

Activation of TLR7/8 can trigger protective responses against a broad range of bacteria. For example, the TLR7 agonist imiquimod was found to be protective against polymicrobial sepsis in neonatal mice. frontiersin.org The mechanism involves stimulating innate immune cells to augment antimicrobial functions such as phagocytosis, respiratory burst, and the production of proinflammatory cytokines and chemokines. frontiersin.org Research using human liver cells demonstrated that a TLR8 agonist could mimic the effects of bacterial infection, triggering a vigorous immune response characterized by the production of IFN-γ, a key cytokine in anti-bacterial defense. nih.gov

While direct antibacterial activity is not the primary mechanism, stimulating the host's immune system with a TLR7/8 agonist can create an environment that is less permissive to bacterial growth and can enhance the efficacy of standard treatments. nih.govfrontiersin.org This concept has been demonstrated with other TLR agonists, where combining the agonist with an antibiotic improved bacterial clearance in respiratory infection models compared to either agent alone, suggesting a promising strategy for future investigation with TLR7/8-specific agonists. asm.org

In the context of parasitic diseases, TLR7/8 agonists are being explored to overcome parasite-induced immune suppression and to drive a more effective host immune response. Research has been particularly active in the field of leishmaniasis. Studies have shown that TLR7/8 agonists like imiquimod and resiquimod (B1680535), when used as adjuvants with a Leishmania major antigen, can promote a protective T-helper 1 (Th1) immune response while suppressing the non-protective Th2 response in mouse models. asm.org

Furthermore, novel synthetic TLR7/8 agonists have demonstrated direct anti-parasitic effects in vitro. These compounds were shown to inhibit the growth of Leishmania amazonensis within macrophages by inducing the production of reactive oxygen species (ROS), nitric oxide (NO), and inflammatory cytokines, effectively turning the host cell against the parasite. nih.gov The potency of one such compound approached that of the established anti-leishmanial drug miltefosine. nih.gov

Research in other parasitic infections has revealed similar potential. In malaria, TLR7 has been identified as playing a central role in the early innate immune recognition of the Plasmodium parasite. nih.gov Specifically, RNA from P. falciparum is capable of stimulating a TLR7-dependent immune response. nih.gov For helminth infections, it has been observed that the parasites can actively suppress the expression of TLR7 and TLR8 as an immune evasion strategy. nih.gov This finding suggests that therapeutic administration of a TLR7/8 agonist could counteract this suppression and restore the host's ability to mount an effective anti-parasitic response.

Exploration in Oncology and Anti-Tumor Immunity Models

The ability of TLR7/8 agonists to link the innate and adaptive immune systems makes them powerful tools for cancer immunotherapy. Preclinical studies have extensively demonstrated their capacity to convert immunologically "cold" tumors, which are poorly recognized by the immune system, into "hot," inflamed tumors that are susceptible to immune-mediated destruction.

In various preclinical cancer models, local or systemic administration of TLR7/8 agonists has led to significant anti-tumor effects. The core mechanism involves the activation of APCs, such as dendritic cells (DCs) and macrophages, within the tumor microenvironment (TME). frontiersin.org Activated DCs mature and increase their presentation of tumor-associated antigens to T-cells, leading to the generation of a potent tumor-specific CD8+ T-cell response. icm.edu.pl Simultaneously, these agonists can repolarize immunosuppressive M2-like tumor-associated macrophages (TAMs) into a pro-inflammatory, anti-tumor M1 phenotype. frontiersin.orgicm.edu.pl

Delivery systems, including those that could be created with a 4-hydroxy-PEG6-acid linker, are critical for concentrating the agonist's activity within the tumor to maximize efficacy and minimize systemic toxicity. Studies using a prodrug-based nanocarrier of the TLR7/8 agonist resiquimod (R848) showed suppressed tumor growth in a murine head and neck cancer model. nih.gov In a CT26 colon carcinoma model, a micellar formulation of the TLR7/8 agonist 1V270 resulted in complete tumor eradication in 8 out of 9 mice and the establishment of a durable immunological memory that protected against tumor rechallenge. researchgate.net Similarly, a depot formulation providing sustained release of a TLR7/8 agonist in CT26 and EMT-6 breast cancer models also led to high rates of complete responses. asm.org

Interactive Table: Preclinical Efficacy of TLR7/8 Agonist Formulations

Click to view data

| Agonist/Formulation | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| 1V270 Micelles | CT26 Colon Carcinoma | 8/9 mice became tumor-free; induced immunological memory. | researchgate.net |

| R848-Toco Prodrug | Murine Head & Neck Cancer | Suppressed tumor growth and recruited immune cells. | nih.gov |

| R848-Toco Prodrug | Canine Mast Cell Tumors | 67% response rate (partial and complete remissions). | nih.gov |

| CarboCell Depot (TLR7/8a) | CT26 Colon Carcinoma | Reduced tumor growth in injected and uninjected tumors; 60% complete responders. | asm.org |

| R848@MSN-bi-PEG | Murine Cancer Model | Facilitated DC maturation and macrophage repolarization; potent anti-tumor immunity. | frontiersin.org |

| R848 (systemic) | Murine Lung Cancer | Reduced tumor burden and prolonged survival in subcutaneous and metastatic models. | nih.gov |

A significant area of research is the combination of TLR7/8 agonists with other cancer therapies, most notably immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. ICIs work by releasing the "brakes" on T-cells, but they are most effective in tumors that are already inflamed. TLR7/8 agonists can provide this necessary inflammation, turning non-responders into responders.

Preclinical studies have consistently shown strong synergy. In a CT26 tumor model, combining a novel TLR7 agonist with an anti-PD-1 antibody resulted in complete tumor regression in 80% of mice, a dramatic improvement over the modest efficacy of either agent alone. oup.com This combination therapy was shown to increase the infiltration of CD8+ T-cells into the tumor. oup.com Similarly, combining a sustained-release TLR7/8 agonist with a TGFβ inhibitor, which helps to overcome another immunosuppressive pathway in the TME, led to 80% complete responses in the EMT-6 breast cancer model, compared to 50% with the agonist alone. asm.org

The rationale for this synergy is also being explored in clinical settings. A phase 1/2 trial is currently evaluating a long-acting TLR7/8 agonist prodrug both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors. nih.gov These combination strategies, which use TLR7/8 agonists to prime the TME for an effective anti-tumor immune attack that can be unleashed by ICIs, represent a leading edge in immunotherapy research. icm.edu.pl

Interactive Table: Synergistic Effects of TLR7/8 Agonists in Preclinical Oncology

Click to view data

| TLR7/8 Agonist Combination | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Novel TLR7 Agonist + anti-PD1 | CT26 Colon Carcinoma | Strong synergy; complete tumor regression in 8/10 mice. | oup.com |

| CarboCell TLR7/8a + TGFβ inhibitor | EMT-6 Breast Cancer | 80% complete responders vs. 50% with agonist alone. | asm.org |

| R848 + TLR4 Agonist + anti-TNFR2 | CT26 & MC38 Colon Cancer | Eradicated tumors and induced long-term immune memory. | frontiersin.org |

Effects on Tumor Microenvironment Immune Cell Infiltration and Polarization

The activation of Toll-like receptor 7 and 8 (TLR7/8) with agonists, including those conjugated with linkers like 4-hydroxy-PEG6-acid for use in antibody-drug conjugates (ADCs), has demonstrated significant effects on the tumor microenvironment (TME). medchemexpress.comimmunomart.com Research indicates that these agonists can shift the TME from an immunosuppressive state to an immunologically active one by modulating the infiltration and phenotype of key immune cells.

Intratumoral administration of TLR7/8 agonists has been shown to stimulate both innate and adaptive immunity. consensus.app This leads to an increased infiltration of crucial immune cells into the tumor. Specifically, studies have reported higher numbers and activation of cytotoxic CD8+ T cells and Natural Killer (NK) cells within the tumor following treatment. consensus.appnih.gov This enhanced recruitment is critical for an effective anti-tumor response.

A key mechanistic effect of TLR7/8 agonists is the polarization of the immune response towards a T helper 1 (Th1) phenotype. consensus.appnih.gov This is characterized by the secretion of cytokines such as interferon-gamma (IFNγ) and interleukin-12 (B1171171) (IL-12), which are vital for anti-tumor immunity. consensus.appnih.gov The shift from a less effective Th2 response to a robust Th1 response creates a more favorable environment for tumor destruction. consensus.app

Furthermore, TLR7/8 agonists can reprogram tumor-associated macrophages (TAMs), which are often abundant in cancers and typically display an immune-suppressive M2-like phenotype that supports tumor growth. nih.gov Agonists like R848 and others have been shown to be potent drivers of macrophage polarization towards an anti-tumorigenic, M1-like phenotype. consensus.appnih.govnih.gov This repolarization from M2 to M1 reduces immunosuppression within the TME. consensus.app For instance, a hydrogel conjugated with a TLR7/8 agonist (Smac-TLR7/8 hydrogel) was found to effectively polarize macrophages into the M1 type, leading to increased secretion of tumor necrosis factor-alpha (TNF-α) and subsequent inhibition of tumor growth. nih.gov

The use of TLR7/8 agonists in the form of ADCs, which may utilize linkers such as 4-hydroxy-PEG6-acid, allows for targeted delivery to the TME. acs.orgnih.gov This targeted approach can lead to prolonged activation of tumor-resident myeloid cells with minimal systemic immune activation. nih.gov Studies with TLR7 agonist-ADCs have shown robust, dose-dependent upregulation of activation markers like CD86 on macrophages in vitro and superior tumor growth control in vivo compared to the administration of the free agonist. nih.gov

Table 1: Effects of TLR7/8 Agonists on the Tumor Microenvironment

| TLR7/8 Agonist/Formulation | Key Findings in Preclinical Models | Impact on TME |

|---|---|---|

| MEDI9197 | Induces secretion of IFNα, IL-12, and IFNγ. nih.gov Leads to inhibition of tumor growth. nih.gov | Enhances infiltration and activation of NK and CD8+ T cells; promotes Th1 polarization. consensus.appnih.gov |

| R848 (Resiquimod) | Potent driver of M1 macrophage phenotype in vitro. nih.gov When loaded into nanoparticles, it alters the TME towards an M1 phenotype, controlling tumor growth. nih.gov | Promotes polarization of tumor-associated macrophages from M2 to M1 phenotype. nih.gov |

| Smac-TLR7/8 hydrogel | Effectively polarized macrophages to M1 type upon radiation. nih.gov Increased TNF-α secretion and inhibited tumor growth. nih.gov | Rebuilt the immunosuppressive TME and increased tumor-infiltrating lymphocytes (TILs). nih.gov |

| TLR7 agonist-Antibody Drug Conjugate (ADC) | Demonstrated superior tumor growth control compared to free agonist. nih.gov Led to prolonged activation of myeloid cells in the TME. nih.gov | Activates immune cells specifically in the TME to generate tumor antigen-specific T-cell responses. nih.gov |

Investigation in Autoimmune and Inflammatory Disease Research Models (focused on mechanistic understanding of TLR7/8 activity and antagonism)

The role of TLR7 and TLR8 is dual-faceted; while their activation is beneficial in cancer immunotherapy, their dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. nih.gov Consequently, research models are crucial for understanding the mechanistic underpinnings of TLR7/8 activity and for investigating the therapeutic potential of their antagonists.

Overactivation of TLR7 and TLR8 is a hallmark of several autoimmune conditions, including systemic lupus erythematosus (SLE). nih.govoup.com In diseases like SLE, TLR7 and TLR8 can recognize endogenous RNA molecules released from damaged cells, leading to a chronic inflammatory state and the production of autoantibodies. oup.combms.com The X chromosome encodes for TLR7 and TLR8, which may contribute to the higher incidence of certain autoimmune diseases in females. atsjournals.org Preclinical studies have shown that TLR7 overexpression is detrimental in SLE models. nih.gov To study these mechanisms, researchers use TLR7/8 agonists like Resiquimod (R848) to induce systemic autoimmunity in animal models. nih.govjax.org For example, topical application of Resiquimod in mice induces a condition reminiscent of SLE and autoimmune-mediated dilated cardiomyopathy, providing a valuable model for mechanistic and therapeutic investigations. nih.govjax.org

Mechanistically, TLR7 and TLR8 activation leads to signaling through the MyD88-dependent pathway. nih.gov This triggers the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). nih.govoup.com Activation of these pathways results in the production of pro-inflammatory cytokines and type I interferons (IFN-α), which are key drivers of autoimmune pathology. nih.govoup.com Studies have elucidated that TLR7 and TLR8 can differentially activate these pathways in specific immune cell types; TLR8 activation, for instance, strongly upregulates inflammatory cytokines like IL-6 and TNF-α via the NF-κB pathway, while TLR7 activation also robustly induces type I interferons. oup.com

Given the role of TLR7/8 in driving these diseases, the development of antagonists is a significant area of research. nih.govfrontiersin.org These antagonists are designed to block the receptors and inhibit the downstream signaling cascade, thereby reducing the excessive inflammatory response. frontiersin.org For example, the TLR7/8 antagonist MHV370 has been shown in preclinical models to inhibit the production of multiple cytokines, including IFN-α, from monocytes and plasmacytoid dendritic cells (pDCs) and to halt disease progression in a mouse model of lupus. nih.gov Similarly, other antagonists like IMO-8400, which targets TLR7/8/9, have demonstrated the ability to inhibit NF-κB activation and the production of pro-inflammatory cytokines. nih.govfrontiersin.org These models are essential for evaluating the efficacy and mechanism of action of such therapeutic candidates. nih.gov

Table 2: TLR7/8 Activity and Antagonism in Autoimmune & Inflammatory Models

| Compound/Model | Disease Focus | Mechanistic Insight/Finding |

|---|---|---|

| Resiquimod (R848) | Systemic Lupus Erythematosus (SLE), Autoimmune Heart Disease | Used to induce disease models by causing systemic autoimmunity, allowing for the study of disease pathogenesis and cardiac damage secondary to autoimmunity. nih.govjax.org |

| Endogenous RNA | Systemic Lupus Erythematosus (SLE) | Activation of TLR7/8 by self-RNA from damaged cells drives the production of type I interferons and inflammation. oup.combms.com |

| MHV370 (TLR7/8 antagonist) | Lupus | Inhibits TLR7/8-dependent production of cytokines (e.g., IFN-α) from human and mouse immune cells and halts disease in the NZB/W F1 mouse model. nih.gov |

| IMO-8400 (TLR7/8/9 antagonist) | Lupus, Psoriasis | Inhibited NF-κB activation and production of pro-inflammatory cytokines in a mouse model of SLE. nih.gov |

| General TLR7/8 Antagonists | Autoimmune and Inflammatory Diseases | Work by inhibiting the expression and activity of TLR7 and TLR8, which can reduce excessive inflammatory responses in later stages of various diseases. nih.govfrontiersin.org |

Synthetic Methodologies and Structure Activity Relationship Sar Studies for 4 Hydroxy Peg6 Acid and Analogues

Academic Synthesis Approaches for the TLR7/8 Agonist Component and PEGylation

The synthesis of drug-linker conjugates like TLR7/8 agonist 4 hydroxy-PEG6-acid is a multi-step process involving the independent preparation of the active imidazoquinoline core and the subsequent covalent attachment of the PEG linker.

Imidazoquinoline derivatives are a prominent class of synthetic TLR7 and TLR8 agonists. nih.govrsc.org Their core structure is a key determinant of their immune-stimulatory activity. Research has shown that even minor structural modifications can lead to significant changes in their potency and selectivity for TLR7 versus TLR8. rsc.org

The synthesis of the imidazoquinoline core typically involves the construction of the fused heterocyclic ring system. A common feature in the structure-activity relationship (SAR) of these compounds is the substitution pattern, particularly at the N1, C2, and C4 positions of the imidazo[4,5-c]quinoline ring. nih.gov For instance, TLR7 and TLR8 activation is highly correlated with the nature of the substituent at the N1 position. nih.govacs.org

Key findings from synthetic and SAR studies include:

C2 Position: The length of an alkyl chain at the C2 position influences the activity for both TLR7 and TLR8. A butyl group at C2 is often optimal for TLR7 activity, while a pentyl group can enhance TLR8 activity. nih.govacs.org This is explained by the C2 substituent projecting into a hydrophobic pocket within the TLR8 homodimer complex. nih.govacs.org

N1 Position: Modifications at the N1 position are critical for determining receptor selectivity. The introduction of ethyl-, propyl-, or butylamino groups at this position can confer TLR8 selectivity. nih.govacs.org Conversely, extending an aminoalkyl chain to a pentyl or adding a p-methylbenzyl group can result in high-affinity TLR7 binding. acs.org

These synthetic strategies allow for the creation of a diverse library of imidazoquinoline analogues with tailored selectivity and potency, which can then be selected for further modification, such as PEGylation.

The conjugation of a TLR7/8 agonist to a PEG linker aims to improve its properties, such as solubility and pharmacokinetic profile, and to enable its attachment to larger entities like antibodies or nanoparticles. nih.govnih.gov The compound "this compound" is an example of such a conjugate, consisting of the active "TLR7/8 agonist 4" molecule covalently bound to a "Hydroxy-PEG6-acid" linker. medchemexpress.comimmunomart.com

Several chemical strategies are employed for this conjugation:

Amide Bond Formation: A common method involves creating an amide bond between a carboxylic acid group on the linker (like the acid terminus of Hydroxy-PEG6-acid) and a primary or secondary amine on the TLR agonist. This is a robust and widely used technique in bioconjugation.

Maleimide (B117702) Chemistry: The TLR agonist can be modified to include a thiol group, which can then react with a maleimide group on a PEG linker. nih.gov Conversely, a maleimide group can be introduced onto the agonist to react with a thiol-containing linker.

Click Chemistry: For highly efficient and specific conjugation, "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used. This requires one component (agonist or linker) to have an azide (B81097) group and the other an alkyne group.

NHS Ester Chemistry: N-hydroxysuccinimide (NHS) esters are frequently used to activate carboxylic acids on a linker. The resulting NHS-activated linker readily reacts with primary amines on the agonist to form stable amide bonds. nih.gov For example, linkers like SM(PEG)4, which contain an NHS ester on one end, have been used to conjugate amine-modified TLR agonists to other molecules. nih.gov

These strategies provide a versatile toolkit for chemists to attach PEG linkers of varying lengths and functionalities to the imidazoquinoline core, thereby creating conjugates with desired properties for research and therapeutic development.

Structure-Activity Relationship (SAR) Analysis of TLR7/8 Agonist Analogues

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For TLR7 agonists, a widely accepted pharmacophore model consists of four key features: one hydrogen bond acceptor, one hydrogen bond donor, and two hydrophobic regions. researchgate.netplos.orgnih.gov

Detailed SAR studies have further refined our understanding of the key structural elements:

Imidazoquinoline Scaffold: The fused ring system itself is a critical feature, with the aminoquinolyl moiety mediating receptor binding through hydrogen bonds and π-π stacking interactions. frontiersin.org The imidazole (B134444) portion is also vital, as its replacement with structures like a triazole or cyclic urea (B33335) leads to a complete loss of activity. nih.gov

N1-Substituent: This position significantly influences potency and selectivity. The substituent interacts with the loop region of the leucine-rich repeat 11 (LRR11) of the TLR7 receptor via van der Waals contacts. nih.gov

C2-Substituent: As mentioned, an alkyl chain at this position projects into a hydrophobic pocket of the receptor. nih.gov A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a clear relationship between the alkyl chain length and TLR7-agonistic potency, with the C2-n-butyl group being optimal in one study. nih.gov

C4-Amine: The 4-amino group is a crucial hydrogen-bonding element and is generally considered essential for high activity.

| Position | Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Imidazoquinoline Core | Fused heterocyclic rings | Essential for binding via H-bonds and π-π stacking. | frontiersin.orgnih.gov |

| N1 | Alkylamino or Benzyl groups | Crucial for potency and TLR7/TLR8 selectivity. Interacts with receptor loop. | acs.orgnih.gov |

| C2 | Alkyl side chain | Interacts with a hydrophobic pocket. Chain length affects potency (e.g., n-butyl optimal for TLR7). | nih.govnih.gov |

| C4 | Amino group | Key hydrogen bonding site; generally required for high agonistic activity. | nih.gov |

The conjugation of TLR7/8 agonists to PEG chains or larger polymeric scaffolds is a key strategy to overcome the limitations of small-molecule agonists, which can diffuse from the injection site and cause systemic inflammation. nih.govacs.org PEGylation profoundly impacts the biological and immunomodulatory profile of the agonist.

The primary effects of PEGylation include:

Altered Pharmacokinetics: Covalent attachment to a polymer scaffold hinders rapid clearance and can extend the compound's half-life and exposure. nih.govfrontiersin.org This can lead to a more sustained, rather than a sharp and poorly tolerated, pulse of cytokine release. frontiersin.org

Improved Safety Profile: By creating a larger molecule, PEGylation can confine the immune response to the site of injection or to the draining lymph nodes, thereby reducing systemic side effects. nih.gov

Modulated Immune Response: The size and nature of the conjugate can influence which immune cells are targeted and the type of response elicited. For example, a synthetic dendrimer-based adjuvant consisting of multiple TLR7/8 agonists was shown to retain TLR7 activity and was a better adjuvant than the monomeric form. rsc.org Conjugation can also be used to direct the agonist to the endosomal compartment where TLR7 and TLR8 are located. frontiersin.org

The chemical nature of the linker connecting the TLR agonist to another moiety (such as a PEG chain, antibody, or nanoparticle) is a critical design element that fine-tunes the conjugate's behavior. acs.org Linkers can be broadly categorized as non-cleavable or cleavable, and this choice has significant implications for the mechanism of action.

Non-Cleavable Linkers: The "this compound" utilizes a non-cleavable linker. medchemexpress.com In this configuration, the agonist and the attached PEG chain act as a single, stable molecular entity. The immunomodulatory activity is exerted by the entire conjugate. This approach is often used to permanently alter the pharmacokinetic properties and biodistribution of the agonist. The length and composition of the non-cleavable linker are still important, as they affect the solubility and spatial presentation of the agonist. acs.orgnih.gov

Cleavable Linkers: In contrast, cleavable linkers are designed to break under specific physiological conditions, acting as a prodrug system that releases the free agonist at the target site. This strategy aims to deliver the agonist payload specifically to tumor tissues or certain immune cell compartments, minimizing off-target effects. Examples of cleavage mechanisms include:

pH-Sensitivity: Linkers that are stable at physiological pH (7.4) but break apart in the acidic environment of tumors or endosomes can trigger site-specific drug release. nih.gov

Enzyme-Sensitivity: Linkers can be designed to be substrates for specific enzymes that are overexpressed in a target tissue, such as certain proteases in the tumor microenvironment.

Redox-Sensitivity: Disulfide bonds can be incorporated into linkers, which are cleaved in the reducing environment inside cells.

Self-Eliminating Linkers: These are sophisticated linkers that, upon a cleavage event, undergo a spontaneous electronic cascade to release the unmodified drug. wipo.int

The choice between a non-cleavable and a cleavable linker fundamentally alters the conjugate's in vivo profile, determining whether the biological activity comes from the intact conjugate or from the released payload.

| Linker Type | Mechanism of Action | Advantages | Example Application | Reference |

|---|---|---|---|---|

| Non-Cleavable | Acts as a single, stable molecule. Activity is from the entire conjugate. | Stable PK profile, permanent modification of biodistribution. | This compound. | medchemexpress.com |

| Cleavable (pH-sensitive) | Releases the free agonist in acidic environments (e.g., tumors, endosomes). | Site-specific drug release, reduced systemic exposure to the active drug. | PEG-detachable nanoparticles for R848 delivery. | nih.gov |

| Cleavable (Self-eliminating) | Releases unmodified agonist after a specific cleavage trigger. | Precise release of the original active molecule. | Antibody-drug conjugates or particle-based conjugates. | wipo.int |

Based on a comprehensive search of available information, it is not possible to generate a detailed article with specific research findings for the chemical compound “TLR7/8 agonist 4-hydroxy-PEG6-acid” that adheres to the requested outline.

The search results indicate that “TLR7/8 agonist 4-hydroxy-PEG6-acid” is a drug-linker conjugate intended for the synthesis of Antibody-Drug Conjugates (ADCs). medchemexpress.commedchemexpress.combiocat.com It is composed of a molecule identified as "TLR7/8 agonist 4" and a "hydroxy-PEG6-acid" linker. medchemexpress.commedchemexpress.com A related patent, WO2020190762A1, describes the general concept of supporting Toll-like receptor (TLR) agonists on macromolecules for therapeutic applications. google.com

However, there is no publicly available, peer-reviewed scientific literature or detailed data sheet that provides specific results for this compound corresponding to the sections and subsections of the requested article outline. The available information is limited to its chemical identity and intended use in research for creating ADCs.

Specifically, no data was found regarding:

In Vitro Immunological Assays: No studies were identified that used specific cell culture models, quantified cytokine/chemokine production, performed gene expression analysis, or studied receptor-mediated internalization for this particular compound.

In Vivo Preclinical Animal Models: No information is available on the evaluation of this compound in any syngeneic tumor models, infectious disease models, or autoimmune models.

Generating content for the requested outline would require speculating or using data from other, different TLR7/8 agonists, which would be scientifically inaccurate and violate the specific instructions to focus solely on "TLR7/8 agonist 4-hydroxy-PEG6-acid." Therefore, a scientifically accurate article with detailed research findings and data tables as requested cannot be constructed at this time.

Advanced Research Methodologies and Techniques Employed in Studying Tlr7/8 Agonists

In Vivo Preclinical Animal Models

Immunophenotyping and Histopathological Analysis in Tissue Samples

Immunophenotyping by Flow Cytometry:

Immunophenotyping is a critical technique used to identify and quantify different cell populations within tissues based on the expression of specific cell surface and intracellular markers. nih.gov In the context of TLR7/8 agonist research, flow cytometry is extensively used to analyze the changes in immune cell populations in various tissues, such as lymph nodes, spleen, and tumors, following agonist administration.

For instance, studies have used flow cytometry to characterize myeloid-derived suppressor cells (MDSCs) in blood and tissue samples from breast cancer patients. nih.gov This analysis involves staining freshly isolated peripheral blood mononuclear cells (PBMCs) with a panel of antibodies against markers like HLA-DR, CD33, CD14, and CD15. nih.gov Further, the differentiation of MDSCs into mature myeloid cells can be assessed by evaluating the expression of markers such as CD86, CD11c, and CD206. nih.gov In some studies, cryopreserved single-cell tumor samples are thawed and stained to identify dead cells and block Fc receptors before antibody incubation for detailed T-cell phenotyping. bmj.com

Histopathological Analysis:

Histopathological analysis of tissue sections provides valuable insights into the tissue-level effects of TLR7/8 agonists. This technique involves staining tissue slices with specific dyes, such as hematoxylin (B73222) and eosin (B541160) (H&E), to visualize tissue architecture and identify cellular infiltrates and signs of inflammation or damage.

In a mouse model of systemic lupus erythematosus (SLE) induced by the TLR7/8 agonist Resiquimod (B1680535), histopathological analysis of the heart revealed significant damage, including edema, red blood cell extravasation, cardiomyocyte eosinophilia, vacuolization, and fragmentation. nih.govbiologists.com This analysis also showed immune cell infiltration and fibrosis, indicating a pronounced inflammatory response in the cardiac tissue. nih.govbiologists.com Similarly, in studies of experimental asthma, H&E staining of lung sections has been used to assess perivascular and peribronchial cell infiltration, while Periodic acid-Schiff (PAS) staining helps to quantify goblet cell metaplasia and mucus hypersecretion. atsjournals.orgatsjournals.org

Systemic Immune Response Assessment (e.g., serum cytokine analysis, antibody responses)

Serum Cytokine Analysis:

The systemic administration of TLR7/8 agonists can lead to a broad inflammatory response, characterized by the release of various cytokines into the bloodstream. nih.gov Analyzing the levels of these cytokines in the serum is a key method for assessing the systemic immune response.

Enzyme-linked immunosorbent assay (ELISA) is a commonly used technique to measure the concentration of specific cytokines in serum samples. Studies have shown that treatment with TLR7/8 agonists can lead to dose-dependent increases in serum levels of cytokines such as IL-12, IFN-γ, and CXCL10 in patients with advanced solid tumors. nih.gov In preclinical models, the analysis of cytokine production by immune cells isolated from patients, such as macrophages, can also be performed. For example, the inhibitory effect of certain compounds on TNF-α secretion induced by TLR7/8 agonists has been evaluated in THP-1 derived macrophage cells. nih.gov

Table 1: Impact of TLR7/8 Agonist Treatment on Serum Cytokine Levels

| Cytokine | Change in Serum Level | Disease Model/Patient Population | Reference |

| IL-12 | Dose-dependent increase | Advanced solid tumors | nih.gov |

| IFN-γ | Dose-dependent increase | Advanced solid tumors | nih.gov |

| CXCL10 | Dose-dependent increase | Advanced solid tumors | nih.gov |

| TNF-α | Inhibition of secretion | THP-1 derived macrophage cells | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antibody Responses:

TLR7/8 agonists are potent adjuvants that can significantly enhance antibody responses to vaccines. frontiersin.orgfrontiersin.org The assessment of antibody titers and isotypes provides a measure of the humoral immune response induced by these agonists.

In studies involving influenza vaccines, the co-administration of a TLR7/8 agonist with the vaccine was shown to result in higher antibody titers and increased antibody-dependent cellular cytotoxicity (ADCC) activity. frontiersin.org These adjuvants can also influence the balance of IgG subclasses, such as IgG1 and IgG2a, which are indicative of Th2 and Th1-biased immune responses, respectively. frontiersin.org For instance, the use of a TLR7/8 agonist as an adjuvant for a quadrivalent inactivated influenza vaccine (QIV) was shown to enhance a balanced IgG subclass response. frontiersin.org

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations with TLR7/8 Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding interactions between small molecules and their protein targets. researchgate.netresearchgate.net In the context of TLR7/8 agonists, these techniques provide insights into the structural basis of agonist binding and selectivity.

Researchers have used molecular docking to predict the binding poses of various TLR7/8 agonists within the ligand-binding domains of the TLR7 and TLR8 receptors. researchgate.net These studies have identified key amino acid residues that form hydrogen bonds and other interactions with the agonists. researchgate.netresearchgate.net For example, docking studies have shown that imidazoquinoline derivatives can form stable hydrogen bonds with Asp555 of TLR7 and the corresponding Asp543 of TLR8. researchgate.net

Table 2: Key Amino Acid Residues in TLR7/8 Involved in Agonist Binding

| Receptor | Residue | Type of Interaction | Agonist Class | Reference |

| TLR7 | Asp555 | Hydrogen Bond | Imidazoquinolines | researchgate.net |

| TLR7 | Thr586 | Hydrogen Bond | C12-TLRa | researchgate.net |

| TLR7 | Phe408 | π-π Stacking | C12-TLRa | researchgate.net |

| TLR8 | Asp543 | Hydrogen Bond | Imidazoquinolines | researchgate.net |

| TLR8 | Asp545 | Direct Ligand Interaction | GS-9688 | acs.org |

This table is interactive. Click on the headers to sort the data.

Cheminformatics Approaches for Ligand Design and SAR Prediction

Cheminformatics encompasses a range of computational methods used to analyze and predict the properties of chemical compounds based on their structure. researchgate.netcore.ac.uk These approaches are instrumental in the design of new TLR7/8 agonists with improved potency and selectivity, as well as in understanding the structure-activity relationships (SAR) of existing compounds. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For TLR7/8 agonists, QSAR studies have been used to identify the structural features that govern their activity at TLR7 and/or TLR8. researchgate.net These models have shown that the electronic configuration of the heterocyclic systems in these agonists is a key determinant of their activity. researchgate.net

Cheminformatics tools are also employed to screen virtual libraries of compounds to identify potential new TLR7/8 agonists. core.ac.uk By using predictive models and analyzing the chemical patterns of known agonists, researchers can prioritize compounds for synthesis and experimental testing. bohrium.com

Future Research Directions and Unresolved Questions for Tlr7/8 Agonist 4 Hydroxy Peg6 Acid and Conjugates

Exploring Novel Immunological Applications within Preclinical Contexts

Future preclinical research will likely focus on expanding the applications of 4-hydroxy-PEG6-acid-conjugated TLR7/8 agonists. A primary area of interest is the development of novel vaccine adjuvants. Small molecule TLR7/8 agonists are known to enhance both humoral and cellular immune responses, particularly Th1-polarized responses, making them promising candidates for improving vaccine efficacy. nih.gov Studies have shown that novel synthetic TLR7/8 agonists can significantly boost cytokine secretion and, when encapsulated in nanoparticles, enhance antigen presentation and T-cell responses in various cancer models. umn.edu Further investigation into the use of 4-hydroxy-PEG6-acid conjugates in prophylactic and therapeutic vaccines for infectious diseases and different cancer types is a logical next step.

Another promising avenue is the exploration of these conjugates in treating a wider range of malignancies. While TLR7/8 agonists have shown promise in skin and hematologic cancers, their efficacy in other solid tumors is still under investigation. nih.govmdpi.com Preclinical models will be crucial for evaluating the antitumor activity of 4-hydroxy-PEG6-acid-conjugated TLR7/8 agonists in cancers that are traditionally "cold" or non-responsive to immunotherapy. genscript.com The ability to conjugate the TLR7/8 agonist to antibodies targeting tumor-specific antigens opens up possibilities for highly targeted and potent anti-cancer therapies. nih.gov

Elucidating Subtler Mechanisms of Action and Cell-Type Specificity

A significant area for future research is to unravel the more nuanced mechanisms of action of 4-hydroxy-PEG6-acid-conjugated TLR7/8 agonists and their effects on specific immune cell populations. dtu.dk While it is known that TLR7 and TLR8 have distinct expression patterns and functions, the precise downstream effects of dual agonism versus selective agonism are not fully understood. nih.govresearchgate.net

Key Unresolved Questions:

How does the PEG6 linker in 4-hydroxy-PEG6-acid influence the pharmacokinetics, biodistribution, and cellular uptake of the conjugated TLR7/8 agonist?

What are the specific signaling pathways activated in different immune cell subsets (e.g., plasmacytoid dendritic cells, myeloid dendritic cells, monocytes, NK cells) upon stimulation with these conjugates? nih.govresearchgate.netfrontiersin.org

Does the conjugation strategy affect the balance of pro-inflammatory cytokines and type I interferons produced, and how can this be tailored for optimal therapeutic outcomes? researchgate.netresearchgate.net

Research has shown that TLR7 agonists predominantly activate plasmacytoid dendritic cells to produce type I interferons, while TLR8 agonists are more effective at inducing proinflammatory cytokines from myeloid cells. researchgate.net Understanding how the 4-hydroxy-PEG6-acid conjugate modulates these responses will be critical for designing therapies with desired immunological profiles.

Development of Advanced Research Tools and Methodologies for Studying TLR7/8 Agonists

Advancing our understanding of 4-hydroxy-PEG6-acid-conjugated TLR7/8 agonists will require the development and application of sophisticated research tools. Photo-controlled agonists, for instance, allow for the precise spatial and temporal control of TLR activation, which can help dissect the intricate signaling cascades involved. wsu.edu

The use of advanced in vitro models, such as three-dimensional (3D) organoid-immune co-culture systems, will be invaluable. mdpi.com These models more accurately recapitulate the tumor microenvironment and complex cell-cell interactions compared to traditional 2D cell cultures, providing a more predictive platform for evaluating the efficacy and mechanisms of these novel conjugates. mdpi.com Furthermore, developing new methods to map RNA structural changes in response to TLR7/8 activation could reveal novel regulatory switches and therapeutic targets. news-medical.net

Integration with Emerging Immunomodulatory Strategies in Preclinical Research

A key future direction is the integration of 4-hydroxy-PEG6-acid-conjugated TLR7/8 agonists with other immunomodulatory strategies in preclinical models. nih.govmedchemexpress.com Combination therapies hold the potential to overcome resistance to single-agent treatments and induce more durable anti-tumor responses. acs.org

Potential Combination Strategies:

Immune Checkpoint Inhibitors: Combining TLR7/8 agonists with checkpoint inhibitors like anti-PD-1/PD-L1 has shown synergistic effects in preclinical cancer models, enhancing T-cell priming and overcoming immunosuppressive tumor microenvironments. acs.org

CAR-T Cell Therapy: The use of TLR7/8 agonists to enhance the efficacy of CAR-T cell therapy in solid tumors is an emerging area of research. These agonists can potentially increase T-cell infiltration and create a more favorable tumor microenvironment for CAR-T cell activity. nih.gov

Other TLR Agonists: The co-administration or conjugation of multiple TLR agonists (e.g., TLR7/8 and TLR9 agonists) could mimic a natural pathogen-associated molecular pattern and lead to distinct and potentially more potent immune responses. acs.org

Preclinical studies will be essential to determine the optimal sequencing and combination of these therapies to maximize synergistic effects and minimize potential toxicities.

Addressing Challenges in Specificity and Efficacy within Research Models

Despite the promise of TLR7/8 agonists, several challenges related to specificity and efficacy need to be addressed in research models. One significant hurdle is the potential for systemic toxicity associated with broad immune activation. dtu.dkresearchgate.net The development of delivery systems, such as nanoparticles or the conjugation to targeting moieties via the 4-hydroxy-PEG6-acid linker, is a key strategy to improve tumor-specific delivery and reduce off-target effects. umn.edunih.govacs.org

Another challenge is the difference in TLR expression and function between species, which can limit the translatability of findings from murine models to humans. mdpi.com For example, TLR8 is not as functional in mice as it is in humans, which can complicate the preclinical evaluation of dual TLR7/8 agonists. researchgate.net Therefore, the use of humanized mouse models and in vitro systems with human immune cells is critical for more accurate prediction of clinical outcomes. researchgate.netmdpi.com Furthermore, the phenomenon of TLR7 tolerance, where repeated stimulation leads to a diminished response, needs further investigation to develop optimal dosing strategies that maintain efficacy. delveinsight.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.